1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one features a pyrrolidine ring substituted at the 3-position with a thiazole-2-yloxy group and a 4-(trifluoromethyl)phenylacetyl moiety. This structure combines a nitrogen-containing heterocycle (pyrrolidine) with a sulfur-containing heteroaromatic ring (thiazole) and a fluorinated aromatic group, making it a candidate for diverse pharmacological applications, including enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-3-1-11(2-4-12)9-14(22)21-7-5-13(10-21)23-15-20-6-8-24-15/h1-4,6,8,13H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGKHPJGYIYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through electrophilic trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Final Coupling: The final step involves coupling the thiazole-pyrrolidine intermediate with the trifluoromethyl-substituted phenyl group, typically through a carbonylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiazole or pyrrolidine rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents :
Research indicates that compounds containing thiazole moieties exhibit neuroprotective properties. The thiazole ring in this compound may enhance its ability to interact with biological targets involved in neurodegenerative diseases. Studies have shown that thiazole derivatives can inhibit neuronal apoptosis and promote cell survival under stress conditions .
Antimicrobial Activity :
Thiazole derivatives are known for their antimicrobial properties. The incorporation of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, potentially increasing its efficacy against various pathogens. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities .
Synthetic Methodologies
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves several key steps:
- Formation of the Thiazole Ring : The thiazole component is synthesized through a condensation reaction involving appropriate precursors.
- Pyrrolidine Modification : The pyrrolidine ring is introduced via cyclization reactions that utilize amino acids as starting materials.
- Trifluoromethylation : The trifluoromethyl group is added using specialized reagents that facilitate the introduction of fluorine atoms into organic molecules.
These synthetic routes are crucial for developing analogs with improved pharmacological profiles and understanding structure-activity relationships (SAR) in drug design .
Case Study 1: Neuroprotective Properties
A study published in Nature explored the neuroprotective effects of thiazole-containing compounds on neuronal cells subjected to oxidative stress. The results indicated that the tested compound significantly reduced cell death and increased survival rates compared to controls. The mechanism was linked to the modulation of signaling pathways associated with apoptosis .
Case Study 2: Antimicrobial Efficacy
Research conducted by the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives against resistant bacterial strains. The compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects on metabolic pathways.
Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs
(a) 2,2-Difluoro-1-(pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one (5a)
- Structure: Shares the pyrrolidin-1-yl and 4-(trifluoromethyl)phenyl groups but replaces the thiazole-2-yloxy substituent with difluoro atoms on the ethanone backbone.
- Synthesis: Prepared via Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides, yielding 73% as a colorless oil .
- Physicochemical Properties : $ ^1H $ NMR signals at δ 7.71 (aromatic protons) and 3.54 (pyrrolidine protons) suggest similar electronic environments for the aryl and pyrrolidine moieties compared to the target compound .
(b) 1-[2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]ethan-1-one
- Structure : Contains a thiazole ring linked to a trifluoromethoxy-substituted phenyl group but lacks the pyrrolidine moiety.
(c) 1-[(3R,4R)-3-[(Dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
- Structure: Features a pyrrolidine ring with dimethylamino and hydroxymethyl substituents, paired with a thiophene group instead of thiazole.
- Implications : The thiophene’s lower electronegativity compared to thiazole may reduce metabolic stability, while the hydroxymethyl group enhances hydrophilicity .
Physicochemical Properties
- Melting Points : Analogous compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) exhibit melting points of 137.3–138.5°C, suggesting that the trifluoromethyl group in the target compound may elevate its melting point due to increased molecular rigidity and polarity .
- Solubility : The pyrrolidine and thiazole groups in the target compound likely improve water solubility compared to purely aromatic analogs like 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-one , which lacks polar substituents .
Computational Insights
Biological Activity
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
- DNA Intercalation : There is potential for the compound to intercalate into DNA strands, impacting gene expression and cellular proliferation.
Anticancer Activity
Research indicates that compounds with thiazole and pyrrolidine structures often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. The inhibition of TrxR by similar thiazole-containing compounds has been linked to selective antitumor effects .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Its structural components may interact with cytokine signaling pathways, thereby reducing inflammation.
Antimicrobial Properties
Preliminary studies on related thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiazole ring is often associated with enhanced antibacterial effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
